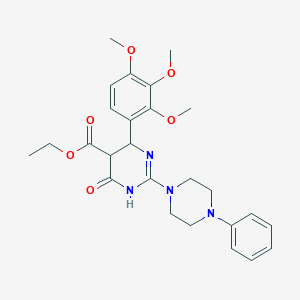![molecular formula C27H28N2O5 B264987 8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B264987.png)
8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is a chemical compound that belongs to the class of furochromone derivatives. This compound has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various in vitro and in vivo studies. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one in lab experiments is its potent anti-inflammatory and anti-tumor activities. This makes it a valuable tool for studying the mechanisms of inflammation and tumor growth. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one. One direction is to further investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves a multi-step process that includes the condensation of 2-hydroxyethylpiperazine with 4-chloro-2-oxobutanoic acid, followed by the reaction with 4,9-dimethyl-3-phenylfuro[2,3-f]chromen-7-one. This reaction results in the formation of the desired product, which can be purified using various chromatographic techniques.
Scientific Research Applications
8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent anti-inflammatory and anti-tumor activities. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
properties
Molecular Formula |
C27H28N2O5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
8-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4,9-dimethyl-3-phenylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C27H28N2O5/c1-17-14-22-25(26-24(17)21(16-33-26)19-6-4-3-5-7-19)18(2)20(27(32)34-22)15-23(31)29-10-8-28(9-11-29)12-13-30/h3-7,14,16,30H,8-13,15H2,1-2H3 |
InChI Key |
CZICWWKAFSZNNV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCN(CC3)CCO)C)C4=C1C(=CO4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCN(CC3)CCO)C)C4=C1C(=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[(4Z)-4-[4-(3,4-dimethoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-oxocyclohexa-1,5-dien-1-yl]oxyethyl]piperidine-4-carboxamide](/img/structure/B264913.png)
![N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B264916.png)
![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)
![8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B264925.png)
![4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264927.png)
![2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B264930.png)
![4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B264939.png)
![Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264951.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)
![9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B264963.png)

![6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B264966.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264971.png)
![N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B264977.png)